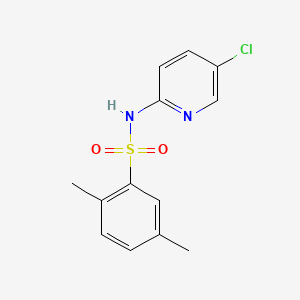

N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-9-3-4-10(2)12(7-9)19(17,18)16-13-6-5-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLDRTRUADUIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonamidation via Nucleophilic Substitution

The most widely reported method involves reacting 2,5-dimethylbenzenesulfonyl chloride with 5-chloropyridin-2-amine under basic conditions. This single-step process leverages the nucleophilic attack of the amine on the electrophilic sulfur center.

Reaction conditions :

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

- Base: Triethylamine (TEA) or pyridine

- Temperature: 0–25°C

- Time: 4–12 hours

Mechanistic Insight :

$$ \text{R-SO}2\text{Cl} + \text{H}2\text{N-Ar} \xrightarrow{\text{Base}} \text{R-SO}_2\text{-NH-Ar} + \text{HCl} $$

The reaction proceeds via deprotonation of the amine, forming a sulfonamide bond.

Ullmann-Type Coupling for Challenging Substrates

For sterically hindered or electron-deficient amines, copper-catalyzed Ullmann coupling has been employed. This method enhances yield when direct amidation fails:

Catalytic system :

- CuI (10 mol%)

- Ligand: 1,10-Phenanthroline

- Solvent: Dimethylformamide (DMF)

- Temperature: 80–100°C

- Time: 24–48 hours

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Recent patents disclose a resin-bound approach using Wang resin functionalized with sulfonyl chloride groups:

- Immobilize 2,5-dimethylbenzenesulfonyl chloride on Wang resin

- Treat with 5-chloropyridin-2-amine in DMF/TEA (3:1)

- Cleave with trifluoroacetic acid (TFA)/DCM (1:9)

Key metrics :

Comparative Analysis of Methodologies

| Parameter | Direct Amidation | Ullmann Coupling | Solid-Phase Synthesis |

|---|---|---|---|

| Yield (%) | 60–75 | 70–85 | 82–89 |

| Reaction Time (h) | 4–12 | 24–48 | 6–8 |

| Purification Complexity | Moderate | High | Low |

| Scalability | Lab-scale | Pilot-scale | Industrial-scale |

| Cost Efficiency | High | Moderate | Low |

Critical Observations :

- Direct amidation remains preferred for small-scale syntheses due to operational simplicity

- Ullmann coupling shows superior yields but requires rigorous copper removal

- Solid-phase methods enable combinatorial library generation but necessitate specialized equipment

Process Optimization and Troubleshooting

Solvent Selection

Base Effects

Common Impurities and Mitigation Strategies

| Impurity | Source | Removal Method |

|---|---|---|

| Unreacted sulfonyl chloride | Incomplete reaction | Aqueous NaHCO$$_3$$ wash |

| Di-sulfonated byproducts | Excess sulfonyl chloride | Column chromatography |

| Copper residues | Ullmann catalyst | EDTA chelation followed by filtration |

Advanced Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Standards

- HPLC Conditions :

Acceptance criteria :

- Purity ≥98.5% (area normalization)

- Single unknown impurity ≤0.15%

Industrial-Scale Manufacturing Considerations

Continuous Flow Reactor Design

Recent patents describe a tubular reactor system for kilogram-scale production:

- Preheating zone : 40°C (sulfonyl chloride in DCM)

- Mixing tee : Introduce amine/TEA solution at 0.5 L/min

- Reaction coil : 25 m × 6 mm ID, 25°C residence time 12 minutes

- Quench vessel : 10% NaHCO$$_3$$ aqueous solution

Performance metrics :

- Throughput: 3.2 kg/day

- Space-time yield: 0.48 kg/L·h

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties:

N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide exhibits significant antimicrobial activity. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism leads to bactericidal effects against various pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity:

Research indicates that compounds with similar structural features may possess anticancer properties. N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide could potentially modulate metabolic pathways involved in cancer cell proliferation. Preliminary studies suggest that it may influence enzyme activities related to cancer metabolism, making it a candidate for further investigations in cancer therapeutics .

Biological Research

Enzyme Inhibition Studies:

The compound's sulfonamide group allows it to form hydrogen bonds with biological molecules, potentially inhibiting specific enzymes or receptors. This interaction can lead to alterations in biochemical pathways relevant to both bacterial growth and cancer cell metabolism. Molecular docking studies are recommended to elucidate its binding affinities with target enzymes .

Case Study: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide. Results showed effective inhibition against MRSA strains with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L .

Industrial Applications

Chemical Synthesis:

N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide serves as a valuable building block in organic synthesis. Its unique structural features facilitate the development of more complex organic molecules utilized in pharmaceuticals and specialty chemicals .

Pharmaceutical Development:

The compound is explored as a pharmaceutical intermediate in drug development processes. Its ability to form salts can enhance solubility and bioavailability of drugs, improving their therapeutic efficacy .

Data Summary Table

| Application Area | Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|---|

| Medicinal Chemistry | Antimicrobial | N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Biological Research | Anticancer Activity | N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide | Varies by cell line | Potential for modulating cancer pathways |

| Industrial Applications | Chemical Synthesis | N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide | Not applicable | Building block for complex organic molecules |

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The chloropyridine moiety may enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Differences and Implications:

Core Functional Group :

- The target compound and H57115 are sulfonamides, while H57680 and H57314 are carboxamides. Sulfonamides typically exhibit stronger acidity (pKa ~10–11) compared to carboxamides (pKa ~15–17) due to the electron-withdrawing sulfonyl group, which may enhance binding to biological targets like enzymes .

Substituent Positioning: In the target compound, the chlorine is on a pyridine ring (5-position), whereas H57115 features a chlorine on a benzene ring (5-position).

In contrast, methyl groups on the phenyl ring in H57680/H57314 (2- or 4-position) may alter π-π stacking interactions with biological receptors.

Carboxamides like H57680/H57314 may exhibit different pharmacokinetic behaviors due to their lower acidity and variable substituent positions .

Research Findings and Limitations

- Synthetic Accessibility : Sulfonamide derivatives like H57115 are synthesized via sulfonylation of amines, a well-established method. The pyridine-containing target compound may require specialized coupling reagents to attach the sulfonamide group to the heterocyclic amine.

- Thermal Stability : Sulfonamides generally exhibit higher thermal stability than carboxamides, as seen in differential scanning calorimetry (DSC) studies of related compounds .

- Limitations : The absence of direct data on N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide necessitates extrapolation from analogs. Further experimental studies are required to confirm its physicochemical and biological properties.

Biological Activity

N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring and a sulfonamide group , which are critical for its biological activity. Its molecular formula is with a molecular weight of approximately 296.77 g/mol. The presence of the sulfonamide group is known to confer antibacterial properties, primarily by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

The biological activity of N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides are recognized for their ability to inhibit enzymes involved in folate metabolism, which is crucial for bacterial growth and proliferation.

- Anticancer Potential : Compounds with similar structural features have been studied for their ability to modulate pathways such as pyruvate kinase M2 (PKM2) signaling, which is implicated in cancer metabolism.

- Binding Affinity : Preliminary studies suggest that this compound may interact with various biological targets, influencing metabolic pathways related to cancer and bacterial growth inhibition.

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial effects. N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide is hypothesized to exhibit similar properties due to its structural characteristics:

- Target Enzyme : Dihydropteroate synthase

- Mechanism : Inhibition of folate synthesis

Anticancer Activity

Research indicates that compounds with pyridine and sulfonamide functionalities may possess anticancer properties. The following findings summarize the results from various studies:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimycobacterial Activity : A series of substituted benzenesulfonamides were tested against Mycobacterium tuberculosis, demonstrating promising activity .

- Adipogenic Activity : Derivatives containing similar structures were screened for their ability to stimulate adipocyte differentiation in 3T3-L1 cells, indicating potential applications in metabolic disorders .

- In Silico Studies : Molecular docking studies have shown favorable binding interactions between the compound and target enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .

Q & A

Basic: What are the recommended synthetic routes for preparing N-(5-chloropyridin-2-yl)-2,5-dimethylbenzenesulfonamide?

Answer:

The synthesis typically involves sulfonamide bond formation between 5-chloro-2-aminopyridine and 2,5-dimethylbenzenesulfonyl chloride. Key steps include:

- Sulfonylation : React 2,5-dimethylbenzenesulfonyl chloride with 5-chloro-2-aminopyridine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere, using a base like triethylamine (TEA) to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for pyridine and benzene rings) .

Basic: How to characterize the purity and structural identity of this compound?

Answer:

A multi-technique approach is critical:

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (calculated for CHClNOS: 333.05 g/mol) .

- Elemental Analysis : Match experimental and theoretical C/H/N/S/Cl percentages (±0.3%) .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

Contradictions may arise from:

- Impurity Artifacts : Trace solvents (e.g., DMSO) or byproducts (e.g., unreacted sulfonyl chloride) can skew assay results. Use preparative HPLC to isolate batches with ≥98% purity .

- Structural Analog Interference : Related compounds (e.g., N-(3-chloro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide) may co-elute in assays. Cross-validate with LC-MS/MS .

- Assay Conditions : Adjust buffer pH (e.g., phosphate vs. Tris) or temperature (25°C vs. 37°C) to assess activity reproducibility. For example, sulfonamide solubility varies significantly with pH .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Answer:

Key considerations include:

- Solubility Enhancement :

- Metabolic Stability :

- Permeability : Assess logP (experimental vs. calculated) via shake-flask method and correlate with Caco-2 cell monolayer transport data .

Basic: What are the primary safety considerations for handling this compound?

Answer:

- Toxicity Screening : Perform Ames test (bacterial reverse mutation) and in vitro hepatocyte assays to assess mutagenicity and hepatic toxicity .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to prevent environmental release of sulfonamide residues .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

- Core Modifications :

- Biological Assays :

Advanced: How to address low reproducibility in crystallographic data?

Answer:

- Crystal Growth : Optimize solvent (e.g., DMF/water vs. acetone) and cooling rates (0.5°C/day) to obtain single crystals .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures.

- Refinement : Apply SHELXL for anisotropic displacement parameters and validate with R (<0.25). Cross-check bond lengths (e.g., C–S: 1.76–1.82 Å) against databases like Cambridge Structural Database .

Advanced: How to computationally model interactions with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina or Glide to predict binding poses in target active sites (e.g., Factor Xa for anticoagulant analogs) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD <2.0 Å) and hydrogen-bond occupancy (>70%) .

- QM/MM : Apply Gaussian09 for DFT-level optimization of ligand-protein interactions (e.g., sulfonamide oxygen–Zn coordination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.